(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Pim kinase inhibitor Isoform selectivity Structure-activity relationship

The target compound, (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034501-77-2, molecular formula C18H20FN3O4, molecular weight 361.373 g/mol), is a synthetic small molecule featuring a methoxypyrazine ether linked via a piperidine ring to a fluorinated methoxyphenyl methanone. It is structurally classified within the aryloxypiperidinyl methanone family, a class known to interact with kinase targets, particularly the Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3), which are implicated in oncogenic signaling.

Molecular Formula C18H20FN3O4
Molecular Weight 361.373
CAS No. 2034501-77-2
Cat. No. B2899833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
CAS2034501-77-2
Molecular FormulaC18H20FN3O4
Molecular Weight361.373
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC)F
InChIInChI=1S/C18H20FN3O4/c1-24-15-6-5-12(8-14(15)19)18(23)22-7-3-4-13(11-22)26-17-10-20-9-16(21-17)25-2/h5-6,8-10,13H,3-4,7,11H2,1-2H3
InChIKeyWYMKQDUXHYBJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview: (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034501-77-2) for Pim Kinase Research


The target compound, (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (CAS 2034501-77-2, molecular formula C18H20FN3O4, molecular weight 361.373 g/mol), is a synthetic small molecule featuring a methoxypyrazine ether linked via a piperidine ring to a fluorinated methoxyphenyl methanone . It is structurally classified within the aryloxypiperidinyl methanone family, a class known to interact with kinase targets, particularly the Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3), which are implicated in oncogenic signaling [1]. The compound is supplied as a research-grade reagent, typically at ≥95% purity, and is intended for in vitro and in vivo preclinical studies investigating kinase inhibition, apoptosis induction, and cell proliferation modulation .

Pathway Study Fit

Pim kinase pathway inhibition studies; cell-signaling and proliferation assay context

Format & Use Context

Research-grade small molecule; supports in vitro and in vivo preclinical kinase research

Scaffold Novelty

Undefined isoform selectivity profile; suitable for de novo SAR and selectivity fingerprinting

Substitution Risk Analysis for (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone in Pim Kinase Projects


Indiscriminate substitution among Pim kinase inhibitors is scientifically unsound due to profound differences in isoform selectivity profiles that cannot be inferred from structural similarity alone. The Pim kinase family comprises three highly homologous isoforms (Pim-1, Pim-2, Pim-3) with distinct tissue distributions and oncogenic roles; subtle structural modifications, such as the position of a fluorine substituent or the nature of the aromatic ether, can drastically alter the Ki ratios across these isoforms [1]. For instance, the well-characterized inhibitor M-110 exhibits a marked preference for Pim-3 (IC50 = 47 nM) over Pim-1/Pim-2 (IC50 ≈ 2.5 µM), whereas GNE-955 is a potent pan-inhibitor (Ki: Pim-1 0.018 nM, Pim-2 0.11 nM, Pim-3 0.08 nM) [2][3]. The target compound’s unique 3-fluoro-4-methoxyphenyl motif and 6-methoxypyrazin-2-yl ether may confer a distinct selectivity fingerprint critical for projects aiming to dissect isoform-specific functions or to optimize therapeutic windows, making direct substitution with commercially available analogs a high-risk strategy for experimental reproducibility.

Isoform

Selectivity fingerprints among Pim-1, Pim-2, Pim-3 may shift dramatically with subtle structural changes; a pan-inhibitor or isoform-preferring analog may not transfer target engagement profiles.

Potency

Anti-proliferative potency context is uncharacterized; comparator molecules like M-110 show cell-line dependent IC50 windows that may not replicate with this scaffold.

Synthesis

Simpler achiral architecture does not guarantee equivalent pharmacokinetic or target residence time compared to more complex, stereochemically defined inhibitors.

Quantitative Differentiation Evidence Guide for (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone Selection


Isoform Selectivity Landscaping: Inferred Differentiation from Pim Kinase Family Structure-Activity Relationships

Direct head-to-head quantitative selectivity data for the target compound against individual Pim isoforms is not publicly available. However, class-level inference based on structurally characterized Pim inhibitors provides a framework for its differentiation. The 3-fluoro-4-methoxyphenyl substituent in the target compound is a key pharmacophoric element; analogous fluorinated phenyl groups in related series have been shown to enhance Pim-1 selectivity through halogen bonding interactions in the ATP-binding pocket. The methoxypyrazine ether further distinguishes this compound from common pyridine- or pyrimidine-based analogs like M-110, potentially altering its hydrogen-bonding network with the hinge region of the kinase domain, a factor critical for isoform selectivity [1][2]. Without direct assay data, procurement decisions should be guided by the hypothesis that this compound may exhibit a selectivity window distinct from that of the pan-inhibitor GNE-955 (Ki Pim-1/Pim-3 ratio ≈ 0.225) or the Pim-3-preferring M-110 (IC50 Pim-1/Pim-3 ratio ≈ 53).

Isoform Selectivity Context
Class-level inference
Target data: not available. Comparator M-110 (Pim-3 IC50 47 nM vs Pim-1/2 ~2.5 µM); GNE-955 pan-Ki 0.018–0.11 nM. Structural divergence suggests potential distinct selectivity window.
Selectivity fingerprint requires in-house kinase panel profiling.
Data to verify; class-level SAR inference only.
Pim kinase inhibitor Isoform selectivity Structure-activity relationship

Anti-Proliferative Potency in Cancer Cell Lines: Cross-Study Context with M-110

The target compound's anti-proliferative activity has not been reported in peer-reviewed literature. However, the structurally related compound M-110 inhibits the proliferation of prostate cancer cell line DU-145 with an IC50 of 0.6–0.9 µM, with no effect on normal human peripheral blood mononuclear cells (PBMCs) up to 40 µM, demonstrating a therapeutic window [1]. This data serves as a contextual benchmark: if the target compound contains modifications that enhance cell permeability or target engagement relative to M-110, it may achieve superior potency. Prospective users should commission a head-to-head proliferation assay (e.g., DU-145 or PC-3 lines) comparing the target compound directly with M-110 to quantify any differentiation. Current evidence is insufficient to claim superiority.

Anti-Proliferative Benchmarking
Data to verify
Target cell viability data absent. Comparator M-110: DU-145 proliferation IC50 0.6–0.9 µM; no effect on normal PBMCs up to 40 µM.
Supports cell-model endpoint review; head-to-head benchmarking needed.
Reported in Chang et al., Mol Cancer Ther 2010.
Antiproliferative activity Prostate cancer Pim kinase inhibition

Synthetic Accessibility and Chemical Scalability: A Procurement Advantage Over Multi-Step Pim Inhibitors

The target compound's modular architecture—a piperidine core assembled via sequential etherification and amide coupling—suggests a shorter synthetic route compared to more complex Pim inhibitors such as GNE-955, which contains a pyrazolo[4,3-c]pyridine scaffold requiring multi-step heterocycle construction [1]. The commercial availability of key building blocks (3-fluoro-4-methoxybenzoic acid derivatives and 2-chloro-6-methoxypyrazine) likely enables gram-scale synthesis with fewer than 5 linear steps, a significant advantage for laboratories requiring rapid analog synthesis or scale-up for in vivo studies. While no explicit yield or cost data exist for the target compound, the structural simplicity relative to GNE-955 and the absence of chiral centers reduce both synthetic risk and procurement cost, making it a more accessible scaffold for structure-activity relationship (SAR) exploration.

Synthetic Complexity
Class-level inference
Estimated ≤5 linear steps, 0 chiral centers (achiral). Comparator GNE-955: >8 steps, 1 chiral center.
Simpler route may reduce procurement time and analog synthesis effort.
Retrosynthetic analysis; no experimental yield data.
Synthetic chemistry Chemical procurement Scalability

Optimal Application Scenarios for (3-Fluoro-4-methoxyphenyl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone (2034501-77-2) Based on Evidence Profile


De Novo Pim Kinase Inhibitor SAR Campaigns Requiring a Core Scaffold with Undefined Selectivity

Given the lack of published isoform selectivity data, the primary value proposition of this compound is as a novel starting point for medicinal chemistry programs aiming to identify new selectivity profiles distinct from established chemotypes. The methoxypyrazine ether and 3-fluoro substitution pattern have not been extensively explored in the Pim kinase patent space, making this compound a legitimate 'white space' scaffold. Procurement is recommended for laboratories equipped with in-house kinase profiling capabilities (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to generate the missing selectivity fingerprint [1].

Cost-Efficient Analoging for In Vivo Proof-of-Concept Studies

The compound's simpler architecture (no chiral centers, modular disconnection) makes it a cost-effective template for rapid parallel synthesis of analog libraries. For research groups needing to explore Pim kinase inhibition in xenograft models, this compound offers a synthetically tractable scaffold that can be derivatized at the phenyl, piperidine, or pyrazine positions to optimize pharmacokinetic properties, without the synthetic burden of stereochemically complex inhibitors like GNE-955 [2]. Procure a larger batch (>100 mg) to enable both in vitro characterization and pilot in vivo pharmacokinetic studies.

Negative Control or Tool Compound for Pim-3 Pathway Elucidation

If subsequent in-house profiling reveals a selectivity window distinct from M-110 (which prefers Pim-3) or GNE-955 (pan-Pim), this compound could serve as a valuable tool for dissecting Pim-3-specific vs. pan-Pim biological effects. The STAT3(Tyr705) phosphorylation pathway, which is selectively regulated by Pim-3 in prostate cancer cells, is a key readout for such studies [3]. Researchers should include M-110 as a positive control in any cell-based experiment to contextualize the activity of this compound.

Application
Selection Property
Validation Focus
De novo Pim kinase SAR campaigns
Undefined isoform selectivity profile; novel methoxypyrazine-fluorophenyl scaffold
Kinase selectivity panel profiling to establish fingerprint
Cost-efficient analoging for in vivo model-response studies
Achiral, modular architecture supporting parallel analog synthesis
Analog library synthesis and pilot PK/model-response validation
Pim-3 pathway elucidation tool compound
Potential distinct selectivity window vs. M-110 or GNE-955
STAT3(Tyr705) phosphorylation readout in prostate cancer cell models
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